molecular formula C19H21Cl2N3O3S B296340 4-chloro-N-(3-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide

4-chloro-N-(3-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide

Cat. No. B296340
M. Wt: 442.4 g/mol
InChI Key: WOUCWXABZGKEEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(3-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, which can lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-(3-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in bacterial and fungal metabolism. However, the compound may have potential toxicity concerns and further studies are needed to determine its safety profile.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-(3-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide in lab experiments is its potential as a therapeutic agent for cancer and infectious diseases. However, its potential toxicity and limited understanding of its mechanism of action may limit its use in certain experiments.

Future Directions

Future research on 4-chloro-N-(3-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide could focus on further elucidating its mechanism of action, exploring its potential as a therapeutic agent in vivo, and investigating its potential use in combination with other drugs. Additionally, studies could investigate the compound's potential as an enzyme inhibitor in other areas of research.

Synthesis Methods

The synthesis of 4-chloro-N-(3-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide involves the reaction of 3-chloroaniline with 2-(4-methylpiperazin-1-yl)-2-oxoethanethiol in the presence of 4-chlorobenzenesulfonyl chloride. The resulting compound is purified through recrystallization.

Scientific Research Applications

4-chloro-N-(3-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide has been studied for its potential applications in cancer treatment, as it has shown to inhibit the growth of cancer cells in vitro. It has also been investigated for its antibacterial and antifungal properties, as well as its ability to inhibit the activity of certain enzymes.

properties

Molecular Formula

C19H21Cl2N3O3S

Molecular Weight

442.4 g/mol

IUPAC Name

4-chloro-N-(3-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide

InChI

InChI=1S/C19H21Cl2N3O3S/c1-22-9-11-23(12-10-22)19(25)14-24(17-4-2-3-16(21)13-17)28(26,27)18-7-5-15(20)6-8-18/h2-8,13H,9-12,14H2,1H3

InChI Key

WOUCWXABZGKEEF-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CN1CCN(CC1)C(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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